

# 2-Chloro-1,3-dinitrobenzene molecular structure and weight

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## Compound of Interest

Compound Name: 2-Chloro-1,3-dinitrobenzene

Cat. No.: B1198899

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## An In-depth Technical Guide to 2-Chloro-1,3-dinitrobenzene

For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical intermediates is paramount. This guide provides a detailed overview of **2-Chloro-1,3-dinitrobenzene**, covering its molecular structure, weight, physicochemical properties, synthesis protocols, and applications.

## Molecular Structure and Physicochemical Properties

**2-Chloro-1,3-dinitrobenzene**, with the CAS number 606-21-3, is a yellow crystalline solid.<sup>[1]</sup> Its molecular formula is  $C_6H_3ClN_2O_4$ , and it has a molecular weight of 202.55 g/mol .<sup>[2][3][4]</sup> This compound is soluble in alcohol, moderately soluble in benzene and ether, and practically insoluble in water.<sup>[5][6][7]</sup>

Table 1: Physicochemical Properties of **2-Chloro-1,3-dinitrobenzene**

Property	Value	Reference
Molecular Formula	$C_6H_3ClN_2O_4$	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	202.55 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[8]</a>
Appearance	Yellow crystals	<a href="#">[1]</a> <a href="#">[5]</a>
Melting Point	86-88 °C	<a href="#">[1]</a> <a href="#">[4]</a>
Boiling Point	315 °C	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Density	1.687 g/mL	<a href="#">[4]</a>
Solubility	Soluble in alcohol; moderately soluble in benzene and ether; practically insoluble in water.	<a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[6]</a>

Table 2: Chemical Identification and Properties

Identifier	Value	Reference
IUPAC Name	2-chloro-1,3-dinitrobenzene	<a href="#">[9]</a>
CAS Number	606-21-3	<a href="#">[2]</a>
Percent Composition	C 35.58%, H 1.49%, Cl 17.50%, N 13.83%, O 31.60%	<a href="#">[1]</a> <a href="#">[8]</a>

## Experimental Synthesis Protocols

The synthesis of **2-Chloro-1,3-dinitrobenzene** can be achieved through various methods. Two common protocols are detailed below.

### Sandmeyer Reaction from 2,6-Dinitroaniline

This method involves the diazotization of 2,6-dinitroaniline followed by a Sandmeyer reaction. [\[1\]](#)[\[10\]](#)

Methodology:

- A solution of sodium nitrite is prepared and cooled.
- A solution of 2,6-dinitroaniline in hot glacial acetic acid is slowly added to the cooled sodium nitrite solution while maintaining the temperature below 40°C.[10] The temperature for diazotization is critical, as higher temperatures can lead to lower yields.[10]
- The resulting mixture is stirred for 30 minutes at 40°C.[10]
- A solution of cuprous chloride in concentrated hydrochloric acid is prepared separately.[10]
- The diazonium salt solution is then added to the cuprous chloride solution.
- After the cessation of effervescence, an equal volume of water is added, and the mixture is cooled in an ice bath.[10]
- The precipitated yellow, crystalline 1-chloro-2,6-dinitrobenzene is collected by suction filtration, washed with water, and dried.[10] The product is generally pure enough for most uses without further recrystallization.[10]

## Synthesis from 3,5-Dinitro-4-chlorobenzoic Acid

This protocol describes the synthesis via decarboxylation.[5]

Methodology:

- To a 2L flask, add 800ml of sulfolane as a solvent.[5]
- Add 246.5g of 3,5-dinitro-4-chlorobenzoic acid and 168g of sodium bicarbonate to the flask. [5]
- Heat the mixture to 195°C and allow it to react for 2 hours.[5]
- After the reaction is complete, cool the mixture to 130°C.[5]
- The product is then obtained by distillation under reduced pressure followed by rectification. [5] This method has been reported to yield 178.4g of **2-Chloro-1,3-dinitrobenzene**, which corresponds to an 88.1% yield.[5]

## Applications in Research and Drug Development

**2-Chloro-1,3-dinitrobenzene** serves as a valuable intermediate in the synthesis of other chemical compounds.<sup>[5]</sup> It is utilized in the production of dyes and pigments.<sup>[5]</sup> In a laboratory setting, it can be employed as a solvent in High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.<sup>[5]</sup>

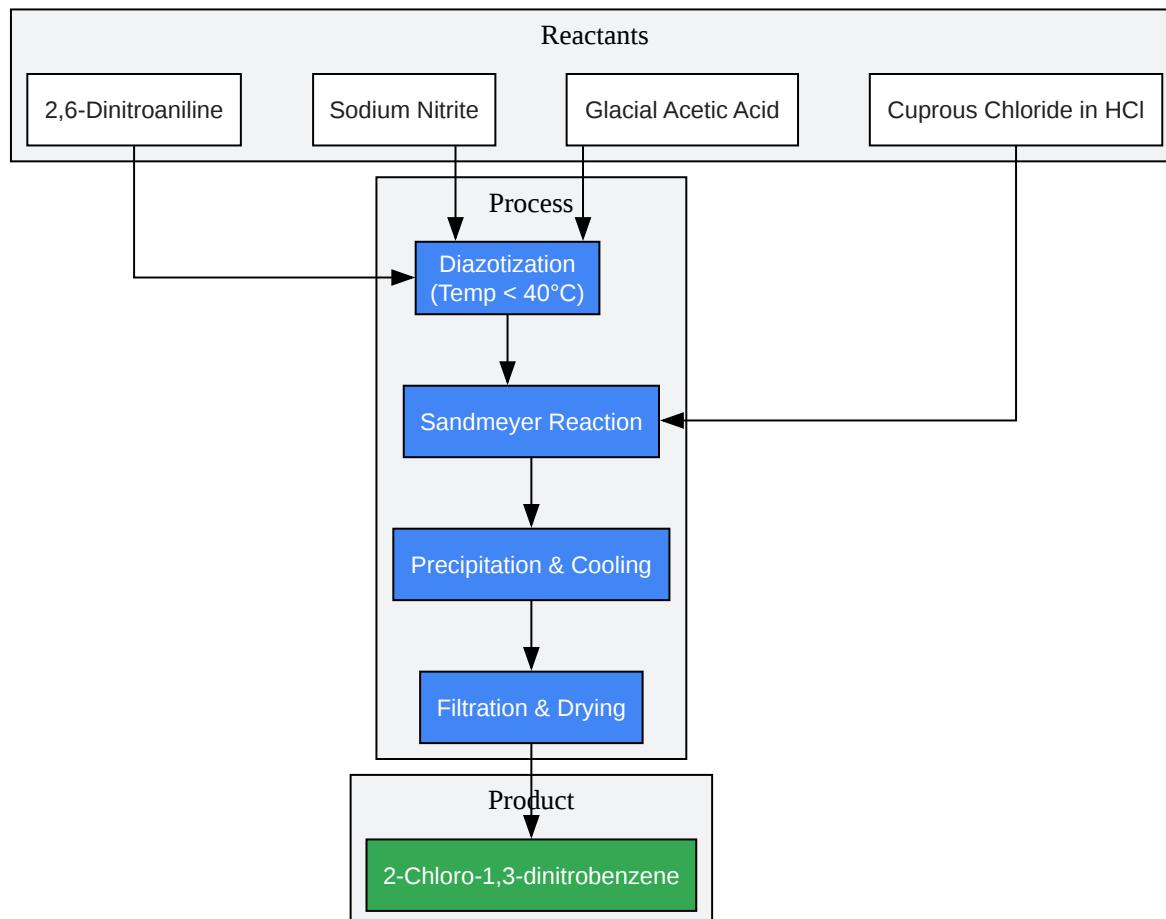
Notably, it is also known as a thiol-modifying agent, which is a crucial function in biochemical and pharmaceutical research for studying proteins and enzymes that contain cysteine residues.<sup>[5]</sup> The nitro group is a significant pharmacophore and can also be a toxicophore, imparting specific electronic properties and polarity to molecules, which can enhance interactions with biological targets like proteins.<sup>[11]</sup>

## Safety and Handling

**2-Chloro-1,3-dinitrobenzene** is a hazardous substance and must be handled with appropriate safety precautions. It is toxic if swallowed or in contact with skin and is fatal if inhaled.<sup>[5][7]</sup> Prolonged or repeated exposure may cause damage to organs.<sup>[5][7]</sup> It is also very toxic to aquatic life with long-lasting effects.<sup>[5][7]</sup> It is classified as a dangerous good for transport.<sup>[2]</sup>

## Synthesis Workflow Visualization

The following diagram illustrates the logical workflow of the Sandmeyer reaction for the synthesis of **2-Chloro-1,3-dinitrobenzene**.

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Caption: Logical workflow of the Sandmeyer reaction.

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